molecular formula C9H10FN B7968367 7-Fluoroindanylamine

7-Fluoroindanylamine

Cat. No. B7968367
M. Wt: 151.18 g/mol
InChI Key: WJKDEUGZOJWUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroindanylamine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoroindanylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoroindanylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Monitoring : NMR techniques, particularly 19F NMR, are effectively used for tracing the metabolic fate of fluorinated drugs like 7-Fluoroindanylamine in living organisms. This approach offers a non-invasive method to study drug metabolism in both animals and humans (Stevens et al., 1984).

  • Synthesis and Development of Novel Drugs : The process R&D of drugs such as Eravacycline, a fully synthetic broad-spectrum 7-fluorotetracycline, demonstrates the utility of 7-Fluoroindanylamine in the development of new pharmaceutical agents. This process involves key transformations and synthesis steps highlighting the compound's potential in drug development (Ronn et al., 2013).

  • Factor Xa Inhibitors : 7-Fluoroindazoles, which include 7-Fluoroindanylamine, have been developed as potent and selective inhibitors of factor Xa, a key component in the coagulation pathway. These inhibitors offer potential therapeutic applications in treating thrombosis and other related conditions (Lee et al., 2008).

  • FFA1/GPR40 Agonist for Diabetes Treatment : In the context of diabetes treatment, the compound HWL-088, based on a phenoxyacetic acid scaffold and incorporating ortho-fluoro, including 7-Fluoroindanylamine, has been identified as a potent FFA1 agonist. This highlights its potential in glucose control and diabetes therapy (Li et al., 2019).

  • Genetic Encoding in Proteins : Fluorosulfonyloxybenzoyl-l-lysine, an unnatural amino acid, has been genetically encoded into proteins for expansive covalent bonding via SuFEx Chemistry. This application in protein engineering and biotherapeutics showcases the versatility of fluorinated compounds like 7-Fluoroindanylamine in advanced biochemical research (Liu et al., 2021).

properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDEUGZOJWUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroindanylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.